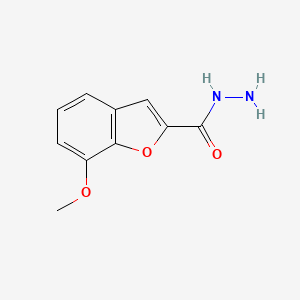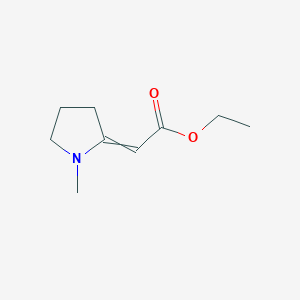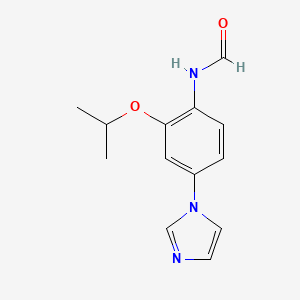![molecular formula C12H10N4 B15357048 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine](/img/structure/B15357048.png)
3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine is a heterocyclic organic compound characterized by its complex structure, which includes a pyridazinyl group and a pyrazolo[1,5-a]pyridine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under specific conditions, such as heating in the presence of a catalyst. The reaction conditions may vary depending on the desired yield and purity, but often involve the use of solvents like dichloromethane or toluene.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow chemistry to enhance efficiency and scalability. Advanced techniques such as microwave-assisted synthesis and high-throughput screening are employed to optimize reaction parameters and improve product quality.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) and aprotic solvents.
Major Products Formed: The major products formed from these reactions can vary, but they often include derivatives with modified functional groups, which can be further utilized in subsequent synthetic steps.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine serves as a versatile intermediate for the synthesis of more complex molecules
Biology: In biological research, this compound has been studied for its potential biological activity. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and processes.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its therapeutic potential. It may be used as a lead compound in the development of new drugs targeting specific diseases.
Industry: In industry, this compound can be utilized in the production of advanced materials, such as organic semiconductors and pharmaceutical intermediates.
Mécanisme D'action
The mechanism by which 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes. The exact mechanism can vary depending on the biological context and the specific application.
Comparaison Avec Des Composés Similaires
3-(6-Methylpyridazin-3-yl)phenylmethanol
6-Methylpyridazin-3-amine
5-(2-Chlorobenzyl)-6-methylpyridazin-3-one
Uniqueness: 3-(6-Methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine stands out due to its unique structural features, which confer distinct chemical and biological properties compared to similar compounds
Propriétés
Formule moléculaire |
C12H10N4 |
|---|---|
Poids moléculaire |
210.23 g/mol |
Nom IUPAC |
3-(6-methylpyridazin-3-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C12H10N4/c1-9-5-6-11(15-14-9)10-8-13-16-7-3-2-4-12(10)16/h2-8H,1H3 |
Clé InChI |
OTMSFLCWMZLVPQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN=C(C=C1)C2=C3C=CC=CN3N=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![7-(7-Azaspiro[3.5]nonan-2-yloxy)isoquinoline](/img/structure/B15356998.png)

![3-[(2-Fluorophenyl)methoxymethyl]pyrrolidine](/img/structure/B15357010.png)



![Methyl 7-(2-methylphenyl)-2-methylsulfonylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B15357044.png)

